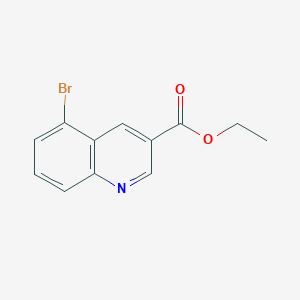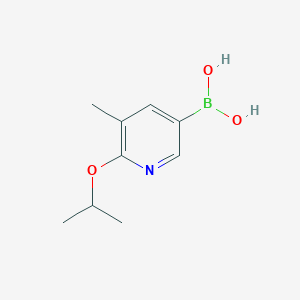
2-Isoproxy-3-methylpyridine-5-boronic acid
Übersicht
Beschreibung
2-Isoproxy-3-methylpyridine-5-boronic acid is a chemical compound that belongs to the class of organoboron compounds, which are commonly used in organic synthesis, particularly in Suzuki cross-coupling reactions. These reactions are pivotal in the formation of carbon-carbon bonds, which are fundamental to the construction of complex organic molecules. Although the provided papers do not directly discuss 2-isoproxy-3-methylpyridine-5-boronic acid, they do provide insight into the synthesis and properties of related halopyridinylboronic acids and esters, which can be extrapolated to understand the compound .
Synthesis Analysis
The synthesis of halopyridinylboronic acids and esters, as described in the papers, involves a regioselective halogen-metal exchange using n-butyllithium followed by quenching with triisopropylborate starting from appropriate dihalopyridines . This method ensures the formation of a single regioisomeric boronic acid or ester product. Although the papers do not specifically mention 2-isoproxy-3-methylpyridine-5-boronic acid, the general methodology can be applied to synthesize this compound by choosing the correct starting dihalopyridine and controlling the regioselectivity of the reaction.
Molecular Structure Analysis
The molecular structure of boronic acids is characterized by a boron atom connected to two hydroxyl groups and an organic moiety. In the case of 2-isoproxy-3-methylpyridine-5-boronic acid, the organic moiety would be a pyridine ring with isopropyl and methyl substituents at the 2 and 3 positions, respectively. The boronic acid group at the 5 position would enable the compound to participate in Suzuki coupling reactions due to its ability to form stable complexes with palladium catalysts.
Chemical Reactions Analysis
Boronic acids, including halopyridinylboronic acids, are known to undergo Pd-catalyzed coupling with a range of aryl halides . This reactivity is central to their use in the synthesis of diverse pyridine libraries. While the papers do not discuss the specific reactions of 2-isoproxy-3-methylpyridine-5-boronic acid, it is reasonable to infer that it would behave similarly in chemical reactions, particularly in Suzuki cross-coupling, given the reactivity of the boronic acid functional group.
Physical and Chemical Properties Analysis
The physical and chemical properties of boronic acids are influenced by their molecular structure. Typically, they are stable, crystalline substances that can be isolated and purified . The presence of substituents on the pyridine ring can affect the acidity, solubility, and overall reactivity of the boronic acid. For instance, electron-donating groups, such as a methyl group, can increase the electron density on the boron, potentially affecting the compound's reactivity in coupling reactions.
Wissenschaftliche Forschungsanwendungen
Electroorganic Synthesis and Wastewater Treatment
The electrochemical oxidation of 3-methylpyridine, a compound closely related to 2-Isoproxy-3-methylpyridine-5-boronic acid, at a boron-doped diamond electrode has been explored for potential applications in electroorganic synthesis and wastewater treatment. This process facilitates direct electron transfer reactions and can lead to the formation of various oxidation products like nicotinic acid or complete combustion products like CO2 (Iniesta et al., 2001).
Catalyst Development for Amide Formation
Innovative catalysts derived from N,N-di-isopropylbenzylamine-2-boronic acid, closely associated with 2-Isoproxy-3-methylpyridine-5-boronic acid, have been synthesized for enhancing amide formation between carboxylic acids and amines. These catalysts show increased reactivity with the addition of electron-withdrawing groups and are effective under ambient conditions (Arnold et al., 2008).
Microwave-Assisted Organic Synthesis
A microwave-assisted synthesis technique using 2-aminopyridine-5-boronic acid pinacol ester, a variant of 2-Isoproxy-3-methylpyridine-5-boronic acid, enables rapid and efficient synthesis of 2,6-disubstituted-3-amino-imidazopyridines. This approach highlights the potential of boronate functional groups in facilitating clean and efficient metal-catalyzed multicomponent reactions (Dimauro & Kennedy, 2007).
Fluorescent Chemosensor Development
Boronic acid sensors, closely related to 2-Isoproxy-3-methylpyridine-5-boronic acid, are being extensively studied for their applications in detecting carbohydrates, bioactive substances, and ions. These sensors form rings with diols, enabling the detection and measurement of various substances with high sensitivity and specificity (Huang et al., 2012).
Boron-Based Nanostructure Assembly
Boron-based macrocycles and dendrimers, utilizing boronic acids similar to 2-Isoproxy-3-methylpyridine-5-boronic acid, have been developed for potential applications in nanotechnology. These structures are created through condensation reactions and exhibit diastereoselectivity, highlighting their potential in advanced material synthesis (Christinat et al., 2007).
Wirkmechanismus
Target of Action
Boronic acids are generally known to interact with various enzymes and receptors in the body, often acting as inhibitors .
Mode of Action
Boronic acids, including this compound, are widely used in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, transferring an organic group from boron to palladium in a process known as transmetalation .
Biochemical Pathways
The compound’s role in biochemical pathways is largely associated with its use in SM cross-coupling reactions. These reactions are critical for forming carbon-carbon bonds, a fundamental process in organic synthesis . The downstream effects of these reactions depend on the specific context in which they are used.
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific context in which it is used. In the context of SM cross-coupling reactions, the compound would contribute to the formation of new carbon-carbon bonds .
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of 2-Isoproxy-3-methylpyridine-5-boronic acid. For instance, in SM cross-coupling reactions, the efficiency of the reaction can be influenced by the choice of catalyst, base, and solvent .
Eigenschaften
IUPAC Name |
(5-methyl-6-propan-2-yloxypyridin-3-yl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14BNO3/c1-6(2)14-9-7(3)4-8(5-11-9)10(12)13/h4-6,12-13H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDAZRJFZSURUSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(N=C1)OC(C)C)C)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14BNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701193162 | |
| Record name | Boronic acid, B-[5-methyl-6-(1-methylethoxy)-3-pyridinyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701193162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Isoproxy-3-methylpyridine-5-boronic acid | |
CAS RN |
1402238-33-8 | |
| Record name | Boronic acid, B-[5-methyl-6-(1-methylethoxy)-3-pyridinyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1402238-33-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-[5-methyl-6-(1-methylethoxy)-3-pyridinyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701193162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



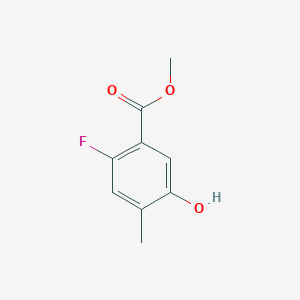
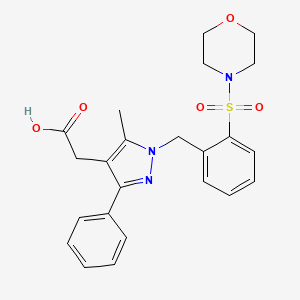
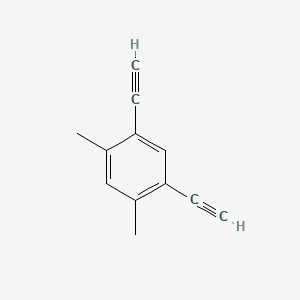
![4,4-Difluoro-1-[(4-fluorophenyl)methyl]cyclohexan-1-amine hydrochloride](/img/structure/B3027758.png)
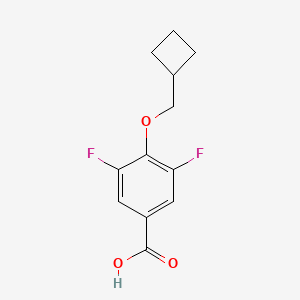
![4-[2-(Trifluoromethyl)phenyl]oxan-4-ylmethanamine hydrochloride](/img/structure/B3027761.png)
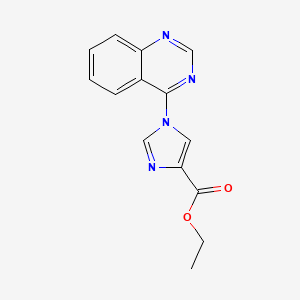
![Ethyl 1-[(1-benzylpiperidin-4-yl)methyl]-1H-pyrazole-4-carboxylate](/img/structure/B3027764.png)
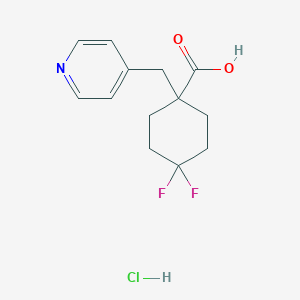
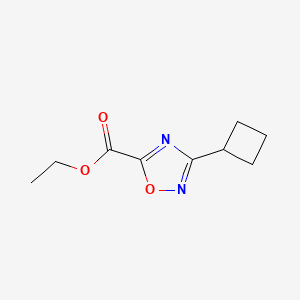

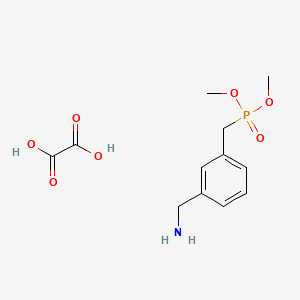
![7-Chloroimidazo[1,2-b]pyridazine](/img/structure/B3027773.png)
